molecular formula C12H17NO B1595721 Phenyl(piperidin-2-yl)methanol CAS No. 23702-98-9

Phenyl(piperidin-2-yl)methanol

Cat. No. B1595721
CAS RN: 23702-98-9
M. Wt: 191.27 g/mol
InChI Key: WZCPDFBYBSINPZ-UHFFFAOYSA-N
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Description

Phenyl(piperidin-2-yl)methanol is a compound with the molecular formula C12H17NO . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives, including Phenyl(piperidin-2-yl)methanol, are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of Phenyl(piperidin-2-yl)methanol consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Phenyl(piperidin-2-yl)methanol has a molecular weight of 191.27 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 166 . It has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

1. Synthesis and Structural Analysis

Phenyl(piperidin-2-yl)methanol and its derivatives are extensively used in the synthesis of various complex compounds. For instance, a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime exhibits significant structural properties like chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms, which are essential for further chemical applications (Karthik et al., 2021).

2. Antimicrobial and Antitubercular Activities

Phenyl(piperidin-2-yl)methanol derivatives have shown promise in antimicrobial and antitubercular activities. For instance, certain cyclopropyl methanols, including derivatives of phenyl(piperidin-2-yl)methanol, demonstrated significant in vitro activity against Mycobacterium tuberculosis (Bisht et al., 2010). Similarly, derivatives synthesized for antimicrobial activities have shown potential effectiveness equivalent to established biological standards (Ramudu et al., 2017).

3. Catalysis in Chemical Reactions

Some derivatives of phenyl(piperidin-2-yl)methanol are used as catalysts in chemical reactions. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which include derivatives of phenyl(piperidin-2-yl)methanol, have been used to catalyze oxidative cyclization of alkenols (Dönges et al., 2014).

4. Biocatalysis and Enantioselective Synthesis

The compound is also instrumental in biocatalysis and enantioselective synthesis. Lactobacillus paracasei BD101, for instance, was used to produce (S)-phenyl(pyridin-2-yl)methanol in high enantiomeric excess and yield, showcasing the compound's significance in producing enantiomerically pure substances (Şahin et al., 2019).

5. Molecular Modeling and Drug Design

Phenyl(piperidin-2-yl)methanol derivatives are also vital in molecular modeling and drug design. For example, derivatives synthesized for antimicrobial activity were evaluated through structure-based investigations and docking studies, indicating their potential in rational drug design (Mandala et al., 2013).

Future Directions

Piperidine derivatives, including Phenyl(piperidin-2-yl)methanol, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

phenyl(piperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-3,6-7,11-14H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCPDFBYBSINPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280033
Record name phenyl(piperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(piperidin-2-yl)methanol

CAS RN

23702-98-9
Record name 23702-98-9
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Record name phenyl(piperidin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl(piperidin-2-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JF Rousseau, I Chekroun, V Ferey… - … Process Research & …, 2015 - ACS Publications
… A solution was prepared by dissolving 298 g (1.6 mol) of erythro phenyl-piperidin-2-yl-methanol (16) in 1.14 L (4 volumes) of an ethanol/water (80/20) mixture. To this solution was …
Number of citations: 12 pubs.acs.org
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org

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